molecular formula C23H19ClN2O3S B2803156 6-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895647-46-8

6-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)quinolin-4-amine

Cat. No. B2803156
CAS RN: 895647-46-8
M. Wt: 438.93
InChI Key: CDKBIUXWEUEDES-UHFFFAOYSA-N
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Description

6-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)quinolin-4-amine is a chemical compound with potential applications in scientific research. It is a quinoline derivative with a sulfonyl and ethoxyphenyl group attached to it. This compound has attracted attention in the scientific community due to its potential as a therapeutic agent and its ability to modulate biological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Metabolites : Efficient synthesis of metabolites related to quinoline compounds, employing protective groups and novel synthetic routes (Mizuno et al., 2006).
  • Quinolin-4-yl Substituted Derivatives : Creation of quinolin-4-yl substituted derivatives via reactions with CH-acidic compounds, showcasing the versatility of quinoline structures in chemical syntheses (Stadlbauer et al., 2006).
  • Regioselective Synthesis of Isoxazole Fused Quinoline Scaffolds : A green approach to synthesize novel quinoline derivatives, emphasizing environmentally friendly methods (Poomathi et al., 2015).
  • Quinolino-Benzothiazinones Synthesis : Exploration of thermolysis reactions in the synthesis of complex quinoline-based structures (Täubl et al., 2002).

Biological Activities

  • Antioxidant Activity of Selenium-Containing Quinolines : Investigation into the antioxidant potential of selenium-containing quinolines, underlining the importance of quinoline derivatives in pharmacology (Bocchini et al., 2020).
  • Structural and Optical Properties : Study of the structural and optical properties of quinoline derivatives thin films, contributing to the understanding of their potential in material sciences (Zeyada et al., 2016).
  • Antimicrobial Studies : Synthesis and evaluation of quinoline derivatives for their antimicrobial properties, indicating their potential use in combating infections (Nayak et al., 2019).
  • Histamine H4 Receptor Inverse Agonists : Discovery of quinazoline-containing H4 receptor compounds, showing dual action in histamine receptors and potential therapeutic benefits (Smits et al., 2008).

properties

IUPAC Name

3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-2-29-18-11-9-17(10-12-18)26-23-20-14-16(24)8-13-21(20)25-15-22(23)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKBIUXWEUEDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)quinolin-4-amine

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